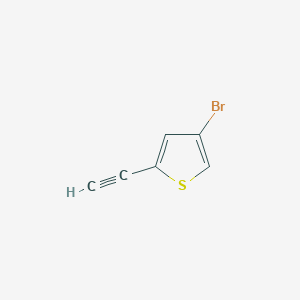

4-Bromo-2-ethynylthiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethynylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrS/c1-2-6-3-5(7)4-8-6/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSJGYZPEOFUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699298 | |

| Record name | 4-Bromo-2-ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690266-87-6 | |

| Record name | 4-Bromo-2-ethynylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Bromo-2-ethynylthiophene chemical properties

An In-Depth Technical Guide to 4-Bromo-2-ethynylthiophene: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block pivotal in advanced organic synthesis. Designed for researchers, medicinal chemists, and materials scientists, this document delves into the core chemical properties, reactivity, and synthetic utility of this compound, grounding theoretical principles in practical, field-proven insights.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a strategically important synthetic intermediate distinguished by its unique trifunctional character. The molecule integrates:

-

A thiophene ring , a sulfur-containing aromatic heterocycle that is a privileged scaffold in medicinal chemistry and a core component of organic electronic materials.[1][2]

-

A bromo substituent at the 4-position, serving as a versatile synthetic handle for a wide array of cross-coupling reactions.

-

A terminal ethynyl group at the 2-position, a high-energy functional group amenable to cycloadditions, polymerizations, and further coupling chemistries.

This distinct combination of reactive sites allows for selective, stepwise functionalization, making it an invaluable precursor for the construction of complex molecular architectures, from novel drug candidates to high-performance conjugated polymers.[3][4]

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of this compound are dictated by its constituent functional groups. While extensive experimental data is not widely published, a reliable profile can be established from predictive models and analysis of analogous structures.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrS | [5] |

| Molecular Weight | 187.06 g/mol | [6] |

| Monoisotopic Mass | 185.91388 Da | [5] |

| CAS Number | 690266-87-6 | [6] |

| Predicted Boiling Point | 216.6 ± 25.0 °C | [7][8] |

| Predicted Density | 1.69 ± 0.1 g/cm³ | [7][8] |

| Predicted XlogP | 2.6 | [5] |

Spectroscopic Signatures: An Interpretive Guide

Understanding the spectroscopic characteristics of this compound is critical for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy: The proton spectrum is expected to be simple and diagnostic. The acetylenic proton (≡C-H) should appear as a sharp singlet in the range of δ 3.0-3.5 ppm. The two protons on the thiophene ring are in different chemical environments and will appear as distinct signals, likely doublets due to minimal long-range coupling, in the aromatic region (δ 7.0-7.5 ppm).

-

¹³C NMR Spectroscopy: The spectrum will show six distinct carbon signals. The acetylenic carbons (C≡C) are characteristic, typically appearing between δ 70-90 ppm. The four carbons of the thiophene ring will resonate in the aromatic region (δ 110-140 ppm), with the carbon bearing the bromine atom (C-Br) being significantly influenced by the halogen's electronic effects.[9]

-

Infrared (IR) Spectroscopy: Key vibrational modes provide clear evidence of the principal functional groups.

-

≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹.

-

C≡C Stretch: A weaker, sharp absorption band in the range of 2100-2150 cm⁻¹.

-

C-Br Stretch: Found in the fingerprint region, typically below 700 cm⁻¹.

-

Thiophene Ring Vibrations: Multiple bands in the 1500-1300 cm⁻¹ region.

-

Synthesis: A Strategic Approach

A robust synthesis of this compound relies on the strategic introduction of its key functional groups. A highly effective and common pathway involves the selective Sonogashira coupling of a dihalogenated thiophene precursor with a protected alkyne, followed by deprotection. 2,4-dibromothiophene is an ideal starting material due to the differential reactivity of the bromine atoms at the α (2-position) and β (4-position) carbons.

The choice to use a protected alkyne, such as (trimethylsilyl)acetylene, is a critical experimental design element. It prevents the self-coupling of the terminal alkyne (Glaser coupling) under the reaction conditions, thereby ensuring a clean, high-yield transformation.

Diagram 1: Proposed Synthetic Workflow```dot

Caption: Mechanism of the Sonogashira cross-coupling reaction. [10] Protocol: Sonogashira Coupling of this compound This protocol illustrates the use of the C-Br bond for coupling.

-

In an argon-flushed Schlenk tube, combine this compound (1 equivalent), the desired terminal alkyne (e.g., phenylacetylene, 1.1 equivalents), Pd(PPh₃)₄ (3 mol%), and CuI (5 mol%).

-

Add anhydrous solvent (e.g., THF or DMF) and an amine base such as diisopropylethylamine (DIPEA, 2-3 equivalents).

-

Stir the reaction at room temperature or heat gently (40-60 °C) until completion, as monitored by TLC.

-

Perform an aqueous work-up by diluting with ethyl acetate and washing with saturated ammonium chloride solution. [11]5. Dry the organic phase, concentrate, and purify the resulting diaryl diacetylene product by column chromatography.

B. Reactions of the Ethynyl Group

The terminal alkyne is a hub of reactivity, most notably for cycloaddition reactions and polymerization.

[3+2] Dipolar Cycloaddition: "Click Chemistry" The ethynyl group is an excellent dipolarophile for [3+2] cycloadditions. Its reaction with an organic azide, often catalyzed by copper(I), is the canonical example of "click chemistry," yielding a stable 1,2,3-triazole ring. [12]This reaction is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it a favored ligation strategy in drug discovery and bioconjugation.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve this compound (1 equivalent) and the desired organic azide (e.g., benzyl azide, 1 equivalent) in a solvent mixture such as t-butanol/water (1:1).

-

Add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.02 equivalents).

-

Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Upon completion, dilute the reaction with water and extract the triazole product with an organic solvent like ethyl acetate.

-

Purify the product via column chromatography or recrystallization.

Applications in Research and Drug Development

The unique structure of this compound makes it a high-value building block in two major fields:

-

Medicinal Chemistry and Drug Discovery: Thiophene is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. [1]this compound serves as a rigid scaffold for constructing complex molecules. The bromo and ethynyl groups act as orthogonal handles to introduce different pharmacophores via sequential cross-coupling and click reactions, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies. [4]

-

Materials Science: The thiophene ring is electron-rich and forms the backbone of many organic semiconductors. The rigid, linear ethynyl linker extends π-conjugation, which is crucial for charge transport. [3]Polymerization of monomers derived from this compound can lead to poly(thiophene ethynylene)s (PTEs), a class of conjugated polymers with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. [13][14][15]

Safety, Handling, and Storage

As a reactive organic halide and alkyne, this compound requires careful handling. While specific toxicity data is limited, a conservative approach based on analogous compounds is warranted.

Handling:

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. [16]* Avoid inhalation of vapors and contact with skin and eyes. [17]* Handle under an inert atmosphere (argon or nitrogen) when conducting reactions, as organometallic catalysts are often air-sensitive.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [18]* Keep away from heat, sources of ignition, and strong oxidizing agents.

Table 2: GHS Hazard Classification (Inferred from Analogous Compounds)

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | Toxic or Fatal if swallowed | [19] |

| Acute Toxicity, Dermal | Fatal in contact with skin | [19] |

| Skin Corrosion/Irritation | Causes skin irritation | [19] |

| Eye Damage/Irritation | Causes serious eye damage | [19] |

| Flammable Liquids | Flammable liquid and vapor | [19] |

Disclaimer: This information is based on related chemical structures and should be used as a guide. A full risk assessment should be conducted before use.

References

-

Silcoff, E. R., & Sheradsky, T. (1998). Synthesis of Polymers with Isolated Thiophene-Based Chromophores. ACS Publications. [Link]

-

ResearchGate. (n.d.). Thiophene‐Based Polymers: Synthesis and Applications. [Link]

-

Inal, S., et al. (2019). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. PubMed Central. [Link]

-

Silcoff, E. R., & Sheradsky, T. (1998). Synthesis of Polymers with Isolated Thiophene-Based Chromophores. American Chemical Society. [Link]

-

Wikipedia. (n.d.). Thiophene. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

PubChemLite. (n.d.). This compound (C6H3BrS). [Link]

-

Supporting Information. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

-

Lecture Notes. (n.d.). The [3+2] Cycloaddition Reaction. [Link]

-

Liu, W., Chen, C., & Liu, H. (2015). Synthesis of Polysubstituted Thiophenes via Base‐Induced [2+2+1] Cycloaddition Reaction of Alkynes and Elemental Sulfur. Advanced Synthesis & Catalysis. [Link]

-

Beijing Synthink Technology Co., Ltd. (n.d.). This compound. [Link]

-

Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

-

Kim, D., et al. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Organic Letters. [Link]

-

Gabbutt, C. D., et al. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

ChemBK. (n.d.). 2-bromo-4-ethynylthiophene. [Link]

-

Kaur, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Breveglieri, C., et al. (2024). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. RSC Publishing. [Link]

-

Valerio, M., et al. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances. [Link]

-

Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central. [Link]

-

Kemiatech. (n.d.). Product Sheet for 1003-09-4 Thiophene, 2-bromo-. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Bromo-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide [benchchem.com]

- 5. PubChemLite - this compound (C6H3BrS) [pubchemlite.lcsb.uni.lu]

- 6. This compound - CAS:690266-87-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. 2-bromo-4-ethynylthiophene CAS#: 1849317-45-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiophene - Wikipedia [en.wikipedia.org]

- 16. echemi.com [echemi.com]

- 17. combi-blocks.com [combi-blocks.com]

- 18. file.bldpharm.com [file.bldpharm.com]

- 19. Kemiatech Product Sheet for 1003-09-4 Thiophene, 2-bromo- [kemiatech.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-ethynylthiophene

Abstract

4-Bromo-2-ethynylthiophene is a valuable heterocyclic building block in the fields of materials science and drug discovery. Its rigid, planar structure and functional handles—a reactive bromine atom and a versatile ethynyl group—make it a key intermediate for the synthesis of complex organic molecules, including conjugated polymers, organic semiconductors, and pharmacologically active compounds.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and practical considerations for laboratory synthesis.

Introduction

Thiophene-based compounds are of significant interest due to their unique electronic and photophysical properties. The introduction of an ethynyl group at the 2-position and a bromine atom at the 4-position of the thiophene ring creates a molecule with distinct reactivity at two sites. The ethynyl group can participate in a variety of reactions, including cycloadditions and coupling reactions, while the bromine atom is amenable to substitution and metal-catalyzed cross-coupling reactions. This dual functionality allows for the stepwise and selective elaboration of the thiophene core, enabling the construction of a diverse array of molecular architectures.

This technical guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthesis of this compound. We will explore the most prevalent and efficient synthetic strategies, providing not just procedural details but also the rationale behind the choice of reagents and reaction conditions.

Core Synthesis Pathways

The synthesis of this compound is typically achieved through a multi-step sequence starting from commercially available thiophene derivatives. The most common approach involves the introduction of the bromine and ethynyl functionalities onto a pre-existing thiophene ring. The key steps generally include bromination of the thiophene core followed by ethynylation.

Pathway 1: Sonogashira Coupling of 2,4-Dibromothiophene

One of the most widely employed and versatile methods for the synthesis of this compound is the Sonogashira cross-coupling reaction.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] In this pathway, 2,4-dibromothiophene serves as the starting material, and a protected or unprotected acetylene equivalent is used as the coupling partner.

Diagram of Sonogashira Coupling Pathway

Caption: Sonogashira coupling of 2,4-dibromothiophene followed by deprotection.

Reaction Mechanism and Rationale

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper.[2][4][5] The palladium catalyst undergoes oxidative addition to the more reactive C-Br bond at the 2-position of 2,4-dibromothiophene. Simultaneously, the copper co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate.[5] Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.[4]

The use of a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA), is a common strategy to prevent self-coupling of the alkyne and to improve the stability and handling of the reagent. The silyl protecting group is then easily removed under mild basic or fluoride-mediated conditions.[6][7][8]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)thiophene [9]

-

To a solution of 2,4-dibromothiophene (1.0 eq) in a suitable solvent such as triethylamine (Et3N) or a mixture of toluene and diisopropylamine, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02-0.05 eq) and copper(I) iodide (CuI, 0.04-0.10 eq).[9]

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to a specified temperature (typically 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).[9]

-

Upon completion, cool the reaction to room temperature, filter off the precipitated salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to afford 4-bromo-2-((trimethylsilyl)ethynyl)thiophene.[10]

Step 2: Deprotection to this compound

-

Dissolve the silyl-protected intermediate (1.0 eq) in a solvent such as methanol (MeOH) or tetrahydrofuran (THF).

-

Add a mild base, such as potassium carbonate (K2CO3) or potassium fluoride (KF), or a fluoride source like tetrabutylammonium fluoride (TBAF).[11]

-

Stir the reaction at room temperature and monitor its completion by TLC or GC.

-

Once the reaction is complete, remove the solvent in vacuo.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water and brine, and dry over an anhydrous salt (e.g., MgSO4 or Na2SO4).

-

Concentrate the organic layer to yield this compound, which can be further purified by column chromatography if necessary.

| Parameter | Value | Reference |

| Starting Material | 2,4-Dibromothiophene | [1] |

| Reagents | TMSA, Pd(PPh3)2Cl2, CuI, Et3N | [9] |

| Deprotection Agent | K2CO3, MeOH | |

| Typical Yield | 70-85% (over two steps) | |

| Purity | >97% | [12] |

Pathway 2: One-Pot Synthesis Strategies

To improve efficiency and reduce waste, one-pot procedures have been developed for the synthesis of this compound and related compounds.[13][14][15] These methods combine multiple reaction steps into a single synthetic operation without the isolation of intermediates.

Diagram of a Representative One-Pot Synthesis

Caption: A conceptual one-pot synthesis of this compound.

Rationale and Advantages

One-pot syntheses offer several advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified workup procedures. A potential one-pot strategy could involve the in situ generation of a key intermediate, such as 3,4-dibromothiophene from 2-bromothiophene through a disproportionation reaction, followed by a subsequent ethynylation step.[16]

Illustrative Experimental Protocol (Conceptual)

-

In a reaction vessel under an inert atmosphere, a solution of 2-bromothiophene in a suitable solvent (e.g., liquid ammonia) is treated with a strong base mixture like sodium amide and potassium tert-butoxide to induce disproportionation, forming 3,4-dibromothiophene among other products.[16]

-

After a specific reaction time, the reaction mixture containing the in situ generated dibromothiophene is directly subjected to ethynylation conditions.

-

This could involve the addition of a palladium catalyst, a copper co-catalyst, and an ethynylating agent (e.g., a protected acetylene).

-

The reaction is then worked up and the final product is isolated and purified as previously described.

Note: The development of a truly efficient and high-yielding one-pot synthesis for this compound is an active area of research. The protocol described above is a conceptual illustration of the principles involved.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and requires appropriate safety precautions.

-

Halogenated Compounds: Brominated thiophenes are irritants and can be harmful if inhaled or absorbed through the skin. Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn.

-

Organometallic Reagents: Palladium catalysts and copper salts can be toxic. Avoid inhalation of dust and skin contact.

-

Alkynes: Terminal alkynes can be flammable and may form explosive acetylides with certain metals.[17] Handle with care and avoid contact with incompatible materials.[18][19] Ethynyl compounds themselves can have toxicological properties and should be handled with caution.[18][19][20]

-

Solvents: Many organic solvents used in these syntheses are flammable and have associated health risks.[21] Ensure proper ventilation and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The characteristic chemical shifts and coupling constants of the thiophene ring protons and the ethynyl proton provide definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.[22][23]

-

Infrared (IR) Spectroscopy: The presence of the characteristic C≡C and C-H stretching vibrations of the ethynyl group can be confirmed by IR spectroscopy.

-

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are useful for assessing the purity of the final product.

Conclusion

The synthesis of this compound is a well-established process, with the Sonogashira coupling of 2,4-dibromothiophene being the most reliable and versatile method. This guide has provided a detailed overview of the key synthetic pathways, including the underlying mechanisms, practical experimental protocols, and essential safety considerations. By understanding these principles, researchers can confidently and efficiently synthesize this important building block for a wide range of applications in materials science and medicinal chemistry.

References

- Yang, Y.-Q., Cui, J.-R., Zhu, L.-G., Sun, Y.-P., & Wu, Y. (2006). Facile Cleavage of Silyl Ethers. SYNLETT, 2006(8), 1260–1262.

- Santa Cruz Biotechnology. (n.d.).

- Cayman Chemical. (2025).

- Brandsma, L., & Verkruijsse, H. D. (1990). 3,4-DIBROMOTHIOPHENE FROM 2-BROMOTHIOPHENE.

- Hayashi, S., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046.

- Wikipedia. (n.d.). Sonogashira coupling.

- Al-dujaili, A. H., et al. (2021). A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes. Molecules, 26(11), 3183.

- Carl ROTH. (2016). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).

- Chem-St

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- Chem-Impex. (n.d.). 2,4-Dibromothiophene.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.

- Pilcher, A. S. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library.

- MH Chem. (2022, June 17). Silyl group deprotection by TBAF solution [Video]. YouTube.

- Michalkova, A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Polymers, 14(14), 2919.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ArODES. (n.d.).

- ECHEMI. (n.d.).

- Sigma-Aldrich. (2024).

- White Rose Research Online. (2022).

- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.

- National Institutes of Health. (n.d.).

- Gabbott, C. D., et al. (2025). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (15), 2513-2518.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 2,4-Dibromothiophene.

- ResearchGate. (n.d.). Synthesis of Thiophene Acetylenes via Sonogashira Cross- Coupling Reactions.

- National Institutes of Health. (2021).

- PubChem. (n.d.). 2-bromo-4-ethynylthiophene.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound.

- ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes.

- Organic Syntheses. (n.d.). 3-bromothiophene.

- PubChem. (n.d.). 2-Bromo-4-ethylthiophene.

- ResearchGate. (n.d.). Ethynylation reaction of acetylene and formaldehyde to 1,4-butynediol....

- Google Patents. (n.d.). US4117248A - Continuous, low pressure ethynylation process for the production of butynediol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. arodes.hes-so.ch [arodes.hes-so.ch]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. This compound - CAS:690266-87-6 - 北京欣恒研科技有限公司 [konoscience.com]

- 13. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. carlroth.com [carlroth.com]

- 21. echemi.com [echemi.com]

- 22. PubChemLite - this compound (C6H3BrS) [pubchemlite.lcsb.uni.lu]

- 23. PubChemLite - 2-bromo-4-ethynylthiophene (C6H3BrS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 4-Bromo-2-ethynylthiophene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethynylthiophene, a halogenated and alkynylated thiophene derivative, is a versatile building block in organic synthesis, particularly for the development of novel pharmaceuticals and organic electronic materials. Its unique bifunctional nature, featuring a reactive bromo substituent and a terminal ethynyl group on a thiophene scaffold, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key chemical properties, and diverse applications, with a focus on practical insights for researchers in the field. The Chemical Abstracts Service (CAS) has assigned the number 690266-87-6 to this compound[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value |

| CAS Number | 690266-87-6[1] |

| Molecular Formula | C₆H₃BrS[1] |

| Molecular Weight | 187.06 g/mol [1] |

| Appearance | Not specified (typically a solid or oil) |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate) |

Synthesis of this compound

The primary synthetic route to this compound involves a regioselective Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons (from an aryl or vinyl halide) and sp-hybridized carbons (from a terminal alkyne).

A common and effective strategy for the synthesis of this compound is the reaction of 2,4-dibromothiophene with a protected acetylene equivalent, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group. The use of a silyl protecting group is advantageous as it prevents the unwanted homocoupling of the terminal alkyne and allows for milder reaction conditions.

Step-by-Step Synthetic Protocol

Step 1: Sonogashira Coupling of 2,4-Dibromothiophene with Trimethylsilylacetylene

This step leverages the differential reactivity of the bromine atoms on the thiophene ring. The bromine at the 2-position is more reactive towards palladium-catalyzed cross-coupling reactions than the bromine at the 4-position. This regioselectivity allows for the selective introduction of the ethynyl group at the 2-position.

-

Reagents:

-

2,4-Dibromothiophene

-

Trimethylsilylacetylene (TMSA)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI) cocatalyst

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), toluene)

-

-

Procedure:

-

To a solution of 2,4-dibromothiophene in a suitable solvent (e.g., THF), add the palladium catalyst, copper(I) iodide, and the base.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add trimethylsilylacetylene to the reaction mixture.

-

Heat the reaction to a suitable temperature (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-bromo-2-(trimethylsilylethynyl)thiophene.

-

Step 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

-

Reagents:

-

4-bromo-2-(trimethylsilylethynyl)thiophene

-

Deprotecting agent (e.g., potassium carbonate in methanol, tetrabutylammonium fluoride (TBAF) in THF)

-

Solvent (e.g., methanol, THF)

-

-

Procedure:

-

Dissolve the silyl-protected intermediate in a suitable solvent.

-

Add the deprotecting agent and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting this compound can be further purified by column chromatography if necessary.

-

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the thiophene ring protons and the acetylenic proton. The coupling constants between the thiophene protons can help confirm the substitution pattern.

-

¹³C NMR will show distinct peaks for the two sp-hybridized carbons of the ethynyl group and the carbon atoms of the thiophene ring, including the carbon bearing the bromine atom.

-

-

Infrared (IR) Spectroscopy: A sharp absorption band around 3300 cm⁻¹ is indicative of the C-H stretch of the terminal alkyne, and a weaker band around 2100 cm⁻¹ corresponds to the C≡C triple bond stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations at either the bromo or the ethynyl position, making it a valuable precursor for more complex molecules.

Reactions at the Ethynyl Group

The terminal alkyne is a versatile handle for various reactions, including:

-

Sonogashira Coupling: The ethynyl group can be further coupled with a variety of aryl or vinyl halides to construct extended π-conjugated systems. This is particularly useful in the synthesis of organic semiconductors and dyes.

-

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles, which are important scaffolds in medicinal chemistry.

-

Glaser Coupling: Homocoupling of the alkyne can be achieved to form symmetrical diynes.

-

Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

Reactions at the Bromo Group

The bromine atom can be substituted through a variety of cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Lithiation: The bromine can be exchanged with lithium using an organolithium reagent, followed by reaction with various electrophiles.

Caption: Reactivity of this compound.

Applications in Drug Discovery and Materials Science

The thiophene nucleus is a well-established privileged scaffold in medicinal chemistry, and the introduction of bromo and ethynyl functionalities further enhances its potential for creating novel drug candidates. The ability to perform sequential and regioselective cross-coupling reactions allows for the construction of complex molecular architectures with potential applications as:

-

Kinase Inhibitors: The rigid thiophene scaffold can serve as a core for designing inhibitors that target the ATP-binding site of kinases.

-

Antiviral and Anticancer Agents: Thiophene derivatives have shown a broad spectrum of biological activities.

-

Molecular Probes: The ethynyl group can be used to attach fluorescent dyes or other reporter groups for use in chemical biology.

In materials science, this compound is a valuable building block for the synthesis of:

-

Organic Semiconductors: Used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The thiophene unit contributes to charge transport, and the ability to extend the conjugation through the ethynyl and bromo groups allows for tuning of the electronic properties.

-

Organic Dyes: For applications in dye-sensitized solar cells (DSSCs) and as fluorescent probes.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis via Sonogashira coupling and the orthogonal reactivity of its functional groups make it an attractive building block for the rapid construction of complex molecules. For researchers and scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and innovative products.

References

Sources

A Technical Guide to the Molecular Structure, Synthesis, and Reactivity of 4-Bromo-2-ethynylthiophene

Abstract

This technical guide provides a comprehensive analysis of 4-bromo-2-ethynylthiophene, a heterocyclic building block of significant interest to researchers in materials science and medicinal chemistry. The document elucidates the synthesis, molecular structure, spectroscopic signature, and chemical reactivity of this versatile compound. By detailing the causality behind synthetic strategies and providing robust protocols for characterization, this guide serves as an essential resource for scientists leveraging this molecule for the development of novel conjugated polymers, organic electronics, and complex pharmaceutical intermediates.

Introduction: A Bifunctional Building Block of Strategic Importance

This compound is a strategically important synthetic intermediate due to its distinct and orthogonally reactive functional groups: a bromine atom at the 4-position and a terminal alkyne at the 2-position of the thiophene ring. This bifunctionality allows for selective, stepwise elaboration of the molecular scaffold, making it a valuable precursor for a wide range of complex organic molecules.

The thiophene core is an electron-rich aromatic system that is a common motif in organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics.[1][2][3] The combination of the ethynyl linker and the reactive bromide site enables the precise construction of conjugated systems with tailored optoelectronic properties.[4][5] In drug development, the thiophene scaffold is a known bioisostere for the benzene ring, and its derivatives are explored for various therapeutic applications.[6]

This guide will delve into the primary synthetic route to this compound, provide a detailed framework for its structural validation via spectroscopic methods, and explore the subsequent chemical transformations it can undergo.

Synthesis: A Regioselective Approach via Sonogashira Coupling

The most efficient and widely adopted synthesis of this compound is achieved through a regioselective Sonogashira cross-coupling reaction.[7][8] This method offers high selectivity and good yields, starting from a readily available precursor.

2.1. Synthetic Rationale and Choice of Precursors

The synthesis begins with 2,4-dibromothiophene. This starting material is ideal for two primary reasons:

-

Differential Reactivity: The bromine atom at the 2-position (the α-position) of the thiophene ring is more electron-deficient and thus more reactive in palladium-catalyzed cross-coupling reactions compared to the bromine at the 4-position (the β-position).[8][9] This inherent difference in reactivity is the cornerstone of the synthesis, allowing for selective monosubstitution at the C2 position.

-

Commercial Availability: 2,4-dibromothiophene is a commercially available and relatively inexpensive starting material, making the synthesis scalable and cost-effective.[10]

The alkyne source is typically a protected form of acetylene, most commonly trimethylsilylacetylene (TMSA).[7] The use of TMSA is a critical experimental choice because:

-

The trimethylsilyl (TMS) group acts as a protecting group, preventing the highly reactive terminal alkyne from undergoing self-coupling (Glaser coupling), a common side reaction.

-

TMSA is a liquid, which is significantly easier and safer to handle than gaseous acetylene.[7]

-

The TMS group can be cleanly and efficiently removed in a subsequent step under mild conditions to reveal the desired terminal alkyne.

2.2. The Catalytic System and Mechanism

The Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[11][12]

-

Palladium Catalyst: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), is the primary catalyst.[8][12] Its role is to activate the aryl bromide.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is crucial for the key transmetalation step.[13]

The reaction proceeds through two interconnected catalytic cycles as illustrated below.

Caption: The dual catalytic cycle of the Sonogashira cross-coupling reaction.

2.3. Experimental Workflow and Protocol

The overall synthesis is a two-step process: the Sonogashira coupling followed by TMS deprotection.

Caption: Workflow for the synthesis of this compound.

Protocol: Synthesis of 4-Bromo-2-((trimethylsilyl)ethynyl)thiophene [14]

-

Inert Atmosphere: To a dry Schlenk flask, add 2,4-dibromothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Reagents: Anhydrous triethylamine (Et₃N) or another suitable amine base is added as the solvent and base. Trimethylsilylacetylene (1.2 eq) is then added dropwise via syringe.

-

Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is filtered to remove the amine salts, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to yield the TMS-protected intermediate.

Protocol: Deprotection to this compound

-

Reaction Setup: The purified 4-bromo-2-((trimethylsilyl)ethynyl)thiophene is dissolved in a solvent mixture, typically methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Base Addition: Anhydrous potassium carbonate (K₂CO₃, ~2.0 eq) is added, and the suspension is stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by TLC for the disappearance of the starting material.

-

Purification: Once complete, the mixture is filtered, and the solvent is evaporated. The crude product is purified by column chromatography to afford pure this compound as a solid.

Molecular Structure and Spectroscopic Validation

Confirming the identity and purity of this compound is a self-validating process that relies on a combination of standard spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

| Technique | Functional Group | Expected Observation | Rationale |

| ¹H NMR | Thiophene H-3 | Doublet, δ ≈ 7.1-7.3 ppm | Coupled to H-5. |

| Thiophene H-5 | Doublet, δ ≈ 7.0-7.2 ppm | Coupled to H-3. | |

| Acetylenic C-H | Singlet, δ ≈ 3.4-3.6 ppm | Uncoupled terminal alkyne proton. | |

| ¹³C NMR | Thiophene C2, C4 | δ ≈ 115-125 ppm | Carbons attached to the alkyne and bromine, respectively. |

| Thiophene C3, C5 | δ ≈ 125-135 ppm | CH carbons of the thiophene ring. | |

| Alkyne C≡C | δ ≈ 80-90 ppm | Characteristic chemical shift for sp-hybridized carbons.[15] | |

| IR Spectroscopy | Terminal Alkyne C-H | Sharp, strong peak at ~3300 cm⁻¹ | C-H stretch of an sp-hybridized carbon.[16] |

| Alkyne C≡C | Sharp, weak peak at ~2100 cm⁻¹ | C≡C triple bond stretch. The peak is weak due to low dipole moment change.[16] | |

| Mass Spec. (EI) | Molecular Ion | M⁺ and M+2 peaks | Characteristic isotopic pattern for a monobrominated compound in an ~1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes. |

Note: Exact chemical shifts (δ) in NMR are dependent on the solvent used (e.g., CDCl₃). Data presented here are typical ranges.[15][16][17][18]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the ability to selectively functionalize its two reactive sites. This allows for the programmed construction of more complex molecules.

-

Reactions at the Ethynyl Group: The terminal alkyne is a versatile handle for C-C bond formation. It readily participates in:

-

Sonogashira Coupling: Further coupling with various aryl or vinyl halides to extend conjugation.[7]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," used to link the thiophene unit to other molecules via a stable triazole ring.[14]

-

Other Alkyne Chemistry: Including hydration, hydroamination, and cyclization reactions.

-

-

Reactions at the Bromo Group: The C-Br bond is a classic substrate for a host of palladium-catalyzed cross-coupling reactions, such as:

This orthogonal reactivity is invaluable for building complex architectures, such as "A-D-A" (Acceptor-Donor-Acceptor) type molecules for organic electronics or multifunctional probes for biological imaging.

Caption: Key reaction pathways available from this compound.

Conclusion

This compound is a powerful and versatile molecular building block. Its synthesis is well-established and relies on the principles of regioselective cross-coupling, a testament to the control achievable in modern organic chemistry. The clear and distinct spectroscopic signatures of its functional groups allow for unambiguous structural confirmation, fulfilling the need for self-validating protocols in research. The orthogonal reactivity of its ethynyl and bromo substituents provides researchers and drug development professionals with a reliable platform for the rational design and synthesis of advanced materials and complex molecular targets.

References

-

ResearchGate. (2025). A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

ACS Publications. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents | Organic Letters. Available at: [Link]

- Google Patents.US4889940A - Process for preparing thiophene derivatives.

-

ResearchGate. Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. Available at: [Link]

-

RSC Publishing. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C. Available at: [Link]

- Google Patents.CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available at: [Link]

-

SciSpace. New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Available at: [Link]

-

ResearchGate. Synthesis and Applications of Thiophene Derivatives as Organic Materials. Available at: [Link]

-

RSC Publishing. Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene - Organic & Biomolecular Chemistry. Available at: [Link]

-

Beilstein Journals. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Available at: [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information Synthesis, Structure and Catalysis of NHC-Pd(II) Complex Based on Tetradentate Mixed Ligand. Available at: [Link]

-

MDPI. Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. Available at: [Link]

-

MDPI. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Available at: [Link]

-

ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Available at: [Link]

-

Wiley. Supporting Information for Self-Assembly of Photoresponsive Spheres from a Porphyrin-Containing Amphiphilic Dendron. Available at: [Link]

-

PubMed Central. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Available at: [Link]

-

Semantic Scholar. Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene. Available at: [Link]

-

PubMed Central. Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Available at: [Link]

-

The Royal Society of Chemistry. Thiophene-Based Dyes for Probing Membranes. Available at: [Link]

-

Organic Chemistry Portal. Thiophene synthesis. Available at: [Link]

-

ResearchGate. Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. Available at: [Link]

-

PubChem. this compound. Available at: [Link]

Sources

- 1. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. 4-Bromothiophenol(106-53-6) 1H NMR spectrum [chemicalbook.com]

- 18. rsc.org [rsc.org]

- 19. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 20. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Bromo-2-ethynylthiophene: A Technical Guide

Introduction

4-Bromo-2-ethynylthiophene is a heterocyclic aromatic compound with significant potential as a building block in the synthesis of advanced organic materials, including polymers and pharmacologically active molecules. Its rigid structure, conferred by the thiophene ring and the ethynyl group, makes it an attractive synthon for creating conjugated systems with interesting electronic and photophysical properties. A thorough understanding of its spectroscopic signature is paramount for its identification, purification, and the characterization of its downstream products. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and data from structurally related compounds.

Molecular Structure and Key Features

The structure of this compound incorporates a five-membered thiophene ring substituted with a bromine atom at the 4-position and an ethynyl (acetylenic) group at the 2-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic behavior.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide characteristic signals.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the thiophene ring, and one signal for the acetylenic proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~7.2 - 7.4 | Doublet | H-5 | The proton at the 5-position is adjacent to the sulfur atom and coupled to the proton at the 3-position. |

| ~7.0 - 7.2 | Doublet | H-3 | The proton at the 3-position is coupled to the proton at the 5-position. |

| ~3.4 - 3.6 | Singlet | ≡C-H | The acetylenic proton is typically found in this region and appears as a singlet as there are no adjacent protons. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~135 - 140 | C-2 | The carbon bearing the ethynyl group will be deshielded. |

| ~110 - 115 | C-4 | The carbon attached to the bromine atom will be shifted to this range. |

| ~130 - 135 | C-5 | The carbon adjacent to the sulfur and coupled to a proton. |

| ~125 - 130 | C-3 | The carbon adjacent to the bromine-bearing carbon and coupled to a proton. |

| ~80 - 85 | C≡C-H | The terminal alkyne carbon. |

| ~75 - 80 | C-C≡ | The internal alkyne carbon attached to the thiophene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H, C≡C, and C-Br bonds, as well as vibrations from the thiophene ring.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | C-H stretch | Terminal Alkyne |

| ~2100 | C≡C stretch | Alkyne |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| ~1500-1600 | C=C stretch | Aromatic (Thiophene) |

| ~800-900 | C-H out-of-plane bend | Aromatic (Thiophene) |

| ~500-600 | C-Br stretch | Bromoalkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be a doublet due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.

Predicted Molecular Ion Peaks:

-

m/z ~186: [M]⁺ corresponding to the ⁷⁹Br isotope.

-

m/z ~188: [M+2]⁺ corresponding to the ⁸¹Br isotope.

A plausible fragmentation pathway would involve the loss of the bromine atom or the ethynyl group.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to the specific solvent.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: 30° pulse angle, 2-5 second relaxation delay, 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 45° pulse angle, 2-second relaxation delay, 1024 or more scans for adequate signal-to-noise.

-

IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe can be used for solid samples.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For EI, a standard electron energy of 70 eV is typically used.

-

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive analytical profile for this compound. These data are essential for researchers and scientists to confirm the identity and purity of this valuable synthetic building block. The provided experimental protocols offer a starting point for the empirical validation of these predictions.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

NIST Chemistry WebBook. Thiophene, 3,4-dibromo-. National Institute of Standards and Technology. [Link][2]

-

PubChem. 2-Ethynylthiophene. National Center for Biotechnology Information. [Link][3]

Sources

An In-depth Technical Guide to the Electronic Properties of Substituted Ethynylthiophenes

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Tunable World of Ethynylthiophenes

Substituted ethynylthiophenes represent a fascinating and highly versatile class of organic semiconducting materials. Their rigid, planar structures, engendered by the fusion of the thiophene ring and the ethynyl linkage, facilitate robust π-conjugation, a critical prerequisite for efficient charge transport. The true power of this molecular scaffold, however, lies in its remarkable tunability. By strategically introducing various substituent groups onto the thiophene core or the ethynyl terminus, one can meticulously engineer their electronic properties—from the fundamental highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to the optical band gap and redox behavior. This fine-tuning capability has positioned substituted ethynylthiophenes as pivotal building blocks in a diverse array of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1][2][3] This guide provides a comprehensive exploration of the synthesis, characterization, and theoretical underpinnings of these materials, offering field-proven insights for both seasoned researchers and newcomers to this exciting domain.

I. The Synthetic Toolkit: Crafting Substituted Ethynylthiophenes

The deliberate synthesis of substituted ethynylthiophenes is paramount to controlling their electronic characteristics. While various synthetic methodologies exist, the Sonogashira cross-coupling reaction stands as the preeminent and most widely adopted strategy.[4][5][6][7]

The Sonogashira Cross-Coupling Reaction: A Cornerstone of Synthesis

The Sonogashira coupling is a robust and versatile palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][7][8] This reaction is particularly well-suited for the synthesis of ethynylthiophenes due to its high functional group tolerance and generally mild reaction conditions.[5][7]

Core Reaction:

-

Aryl/Vinyl Halide: Typically an iodo- or bromothiophene derivative.

-

Terminal Alkyne: The source of the ethynyl moiety, which can be substituted with a variety of functional groups.

-

Catalysts: A palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI).

-

Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne.

The choice of catalyst, base, and solvent can significantly impact the reaction yield and purity of the final product. For instance, using a palladium-N-heterocyclic carbene (NHC) complex can sometimes offer improved catalytic activity, especially for less reactive aryl chlorides.[7]

Experimental Protocol: A Representative Sonogashira Coupling

-

Inert Atmosphere: To a flame-dried Schlenk flask, add the iodothiophene derivative (1.0 eq.), the terminal alkyne (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 eq.).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality in Protocol Design: The use of an inert atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne, a common side reaction.[7] The excess of the alkyne and base helps to drive the reaction to completion. Degassing the solvent removes dissolved oxygen, which can deactivate the palladium catalyst.

Visualizing the Synthetic Workflow:

Caption: A typical workflow for the computational investigation of substituted ethynylthiophenes using DFT.

V. Applications and Future Outlook

The ability to precisely control the electronic properties of substituted ethynylthiophenes has made them highly sought-after materials in the field of organic electronics.

[2][9]* Organic Light-Emitting Diodes (OLEDs): By tuning the HOMO and LUMO levels, ethynylthiophenes can be designed as efficient charge transport or emissive layer materials. *[1][10] Organic Field-Effect Transistors (OFETs): The rigid, planar structure promotes intermolecular π-π stacking, which is beneficial for charge mobility in OFETs.

-

Organic Photovoltaics (OPVs): The tunable band gap allows for the absorption of a broader range of the solar spectrum, enhancing the efficiency of OPV devices.

[11]The future of substituted ethynylthiophenes lies in the development of novel synthetic methodologies that are more sustainable and atom-economical. Furthermore, the exploration of new and more complex substitution patterns will undoubtedly lead to materials with even more advanced and tailored electronic properties, pushing the boundaries of organic electronics and finding applications in emerging fields such as bioelectronics and sensing.

References

- MDPI. (2024). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.

- PubMed. (2006). Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water. Bioorganic & Medicinal Chemistry Letters, 16(24), 6185-6189.

- MDPI. (2011). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 16(4), 3336-3365.

- Beilstein Journal of Nanotechnology. (2012). Structural and Electronic Properties of Oligo- And Polythiophenes Modified by Substituents. 3, 909-919.

- Beilstein Journal of Nanotechnology. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. 3, 909-919.

- ResearchGate. (n.d.). HOMO and LUMO energy levels of 1, 2 and 3. The energy levels were....

- ResearchGate. (n.d.). Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and....

- ResearchGate. (2018). Outside rules inside: the Role of the Electron-active Substituents in Thiophene-based Heterophenoquinones.

- Addis Ababa University. (n.d.). Electrochemical Behaviours of Substituted Thiophenes. AAU-ETD.

- ResearchGate. (n.d.). Substituent effect on the redox potential of substituted (aryl)(2-nitrobenzo[b]thiophen-3-yl)amines.

- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.

- ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (n.d.). UV-Vis spectral changes following protonation of ethynyl-MPP with 10 μL TFA.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- ResearchGate. (n.d.). The calculated HOMO, LUMO and band gap energies (eV) of all compounds and PCBM at B3LYP/6-31G(d,p) level.

- ResearchGate. (n.d.). HOMO and LUMO distribution pattern of investigated systems at B3LYP/6-31G∗∗ level of theory.

- American Chemical Society. (1994). Electronic structure of ethynylthiophenes. The Journal of Physical Chemistry, 98(1), 222-227.

- RSC Publishing. (n.d.). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group.

- National Institutes of Health. (2012). Structural and electronic properties of oligo- and polythiophenes modified by substituents. Beilstein Journal of Nanotechnology, 3, 909-919.

- YouTube. (2021). More EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38.

- La Salle University. (n.d.). Substituent Effects.

- University of Calgary. (n.d.). Ch12 : Substituent Effects.

- Royal Society of Chemistry. (n.d.). Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications. Journal of Materials Chemistry C.

- National Institutes of Health. (2023). Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. International Journal of Molecular Sciences, 24(8), 7545.

- National Institutes of Health. (2023). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 13(1), 19864.

- ResearchGate. (n.d.). UV-visible spectra of poly(3,4-ethylenedioxythiophene) film grown on....

- ResearchGate. (n.d.). Synthesis and Applications of Thiophene Derivatives as Organic Materials.

- Beilstein Journals. (2018). One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates. Beilstein Journal of Organic Chemistry, 14, 215-223.

- ResearchGate. (n.d.). Tetraphenylethylene Substituted Thienothiophene and Dithienothiophene Derivatives; Synthesis, Optical Properties and OLED Devices.

- National Institutes of Health. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 13(1), 1-15.

- National Institutes of Health. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 1-20.

- The Royal Society of Chemistry. (n.d.). Supplementary Information for Substituted ferrocenes and iodine as synergistic thermoelectrochemical heat harvesting redox couples in ionic liquids.

- ResearchGate. (n.d.). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance.

- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.

- ResearchGate. (n.d.). Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions.

- ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction.

- National Institutes of Health. (2023). Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures. International Journal of Molecular Sciences, 24(8), 7545.

- Royal Society of Chemistry. (n.d.). 3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics. Journal of Materials Chemistry C.

- Oriental Journal of Chemistry. (2023). Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. 39(1), 117-124.

- Semantic Scholar. (n.d.). Effect of Electron Donating Groups on Polyphenol-Based Antioxidant Dendrimers.

- ResearchGate. (n.d.). Calculated HOMO-LUMO gaps for thiophene oligomers (in eV) compared with....

- Beilstein Journals. (2022). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 18, 1146-1154.

Sources

- 1. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. 3,4-Phenylenedioxythiophenes (PheDOTs) functionalized with electron-withdrawing groups and their analogs for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]

- 11. Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-ethynylthiophene: A Versatile Building Block for Advanced Materials in Organic Electronics

Abstract

This technical guide provides an in-depth exploration of 4-Bromo-2-ethynylthiophene, a key heterocyclic building block, and its significant potential in the field of materials science. We will delve into its synthesis, characterization, and diverse applications in the development of high-performance organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document is intended for researchers, chemists, and materials scientists actively engaged in the design and synthesis of novel organic semiconducting materials.

Introduction: The Strategic Importance of Functionalized Thiophenes

Thiophene-based materials have emerged as a cornerstone in the field of organic electronics due to their excellent charge transport properties and environmental stability.[1][2] The ability to precisely tune the electronic and physical properties of thiophene-based polymers and small molecules through functionalization is a key driver of innovation in this area. This compound is a strategically designed monomer that offers two distinct reactive sites: a bromo group and an ethynyl (acetylene) group. This dual functionality allows for sequential and selective chemical modifications, making it an exceptionally versatile precursor for a wide array of conjugated materials.

The bromine atom at the 4-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and direct arylation, enabling the introduction of diverse aromatic or heteroaromatic moieties.[3][4] The ethynyl group at the 2-position is a powerful functional group for constructing rigid, planar, and highly conjugated polymer backbones through reactions like the Sonogashira coupling.[5][6] This combination of reactive sites allows for the rational design of materials with tailored electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for efficient charge injection and transport in electronic devices.[7]

This guide will provide a comprehensive overview of the synthesis of this compound and its subsequent utilization in the creation of advanced materials for organic electronics.

Synthesis and Characterization of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route involves the initial bromination of a suitable thiophene precursor followed by the introduction of the ethynyl group.

Synthetic Pathway

A plausible and efficient synthetic route to this compound is outlined below. This pathway leverages well-established organometallic reactions to selectively functionalize the thiophene ring.

Caption: A proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dibromothiophene

-

Trimethylsilylacetylene (TMSA)

-